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Compound of Interest

Compound Name: 10-Methyldodec-2-en-4-olide

Cat. No.: B3026100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for 10-
Methyldodec-2-en-4-olide, a butenolide with the molecular formula C13H2202. Due to the
limited availability of experimentally derived spectra for this specific compound in public
databases, this document presents predicted data and information from closely related analogs
to serve as a reference for researchers.

Chemical Identity

o Systematic Name: 2-(6-methyloctyl)-2H-furan-5-one[1]
e Molecular Formula: C13H220:2

e Molecular Weight: 210.31 g/mol [1]

« CAS Number: 874359-15-6[2][3]

Spectroscopic Data

Comprehensive, experimentally verified NMR and MS data for 10-Methyldodec-2-en-4-olide
are not readily available in the public domain. The following tables provide predicted spectral
data and data from analogous compounds to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally determined *H and 3C NMR data for 10-Methyldodec-2-en-4-olide is
not available. However, predicted values can be calculated using computational chemistry
software. The following table outlines the expected chemical shifts for the core butenolide
structure and the alkyl side chain.

Table 1: Predicted *H and 3C NMR Chemical Shifts for 10-Methyldodec-2-en-4-olide

Predicted **C Predicted *H
Atom Number Chemical Shift Chemical Shift Multiplicity
(ppm) (ppm)
2 ~80-85 ~5.0-5.2 m
3 ~122-125 ~6.1-6.3 dd
4 ~155-160 ~7.2-7.4 dd
5 ~173-176
6 (Side Chain) ~35-40 ~1.7-1.9 m
7 (Side Chain) ~25-30 ~1.2-1.4 m
8 (Side Chain) ~28-33 ~1.2-1.4 m
9 (Side Chain) ~38-42 ~1.1-1.3 m
10 (Side Chain) ~33-37 ~1.4-1.6 m
11 (Side Chain) ~19-22 ~0.8-0.9 t
12 (Side Chain) ~14-17 ~0.8-0.9 d
13 (Side Chain) ~22-25 ~0.8-0.9 d

Note: Predicted values are estimates and may vary from experimental results. Chemical shifts
are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

A complete, experimentally verified mass spectrum for 10-Methyldodec-2-en-4-olide is not
available. The expected molecular ion peak [M]* would be observed at m/z 210.31.
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Fragmentation patterns for unsaturated lactones typically involve cleavages of the side chain
and rearrangements of the lactone ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 10-Methyldodec-2-en-4-olide

m/z Proposed Fragment

210 [M]*

195 [M - CH3]*

181 [M - C2Hs]*

113 [M - C7H1s]* (cleavage of the side chain)
97 [CsHs02]* (Butenolide ring fragment)

83 Further fragmentation of the butenolide ring

Note: These are predicted fragmentation patterns. Actual results may vary depending on the
ionization technigue and energy.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 10-Methyldodec-
2-en-4-olide have not been published. The following are generalized protocols for the analysis
of similar lactone compounds.

NMR Spectroscopy Protocol (General)

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, Acetone-ds, DMSO-ds) in a 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for *H
and 3C NMR, with its resonance set to 0.00 ppm.

o Data Acquisition:

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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o H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-
noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of
1-2 seconds, and a pulse angle of 30-45 degrees.

o 13C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically
required. Typical parameters include a spectral width of 200-220 ppm and a relaxation
delay of 2-5 seconds.

o 2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the
complete assignment of proton and carbon signals.

Mass Spectrometry Protocol (General)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

¢ lonization:

o Electron lonization (El): For GC-MS, use a standard EIl energy of 70 eV to induce
fragmentation.

o Electrospray lonization (ESI): For LC-MS, dissolve the sample in a suitable solvent (e.g.,
methanol, acetonitrile) and introduce it into the ESI source. This technique is softer and
may Yyield a more prominent molecular ion peak.

e Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-
of-flight (TOF), or ion trap.

o Data Analysis: Process the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and
characterization of a novel or uncharacterized compound like 10-Methyldodec-2-en-4-olide.
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General Workflow for Spectroscopic Analysis

Compound Acquisition

Synthesis/Isolation

;

Purification (e.g., Chromatography)

‘S/p@pic Ana&

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (El, ESI)

Data Processing & Interpretation

Process NMR Data Process MS Data
(Chemical Shifts, Coupling Constants) (Molecular lon, Fragmentation)

N

Structure Elucidation

onfirmation

Final_Report

Click to download full resolution via product page

Caption: General workflow for the acquisition and interpretation of spectroscopic data.
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Disclaimer: This document is intended for informational purposes for a scientific audience. The
provided spectroscopic data is largely based on predictions and data from analogous
compounds due to the absence of comprehensive, experimentally verified data for 10-
Methyldodec-2-en-4-olide in the reviewed literature. Researchers should perform their own
experimental analysis for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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